Elobixibat
Overview
Description
Scientific Research Applications
Mechanism of Action
Elobixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT), which is responsible for the reuptake of bile acids in the ileum . By blocking this transporter, this compound increases the concentration of bile acids in the gut, leading to enhanced intestinal motility and softer stools . The molecular target of this compound is the ASBT, encoded by the SLC10A2 gene .
Safety and Hazards
Elobixibat is safe. The only adverse effects of note are associated with its pharmacological actions in patients with chronic constipation, namely the induction of diarrhea and abdominal pain . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
Elobixibat has shown efficacy in improving constipation symptoms in maintenance hemodialysis patients with chronic constipation. It also improved dialysis-related laboratory test results, such as a decrease in serum IP levels and IDWG . Further studies are required to confirm its efficacy for relief of chronic constipation .
Biochemical Analysis
Biochemical Properties
Elobixibat plays a significant role in biochemical reactions by inhibiting the reuptake of bile acids in the ileum . This is the initial step in their enterohepatic circulation . By inhibiting this uptake, this compound increases the bile acid concentration in the gut, which in turn accelerates intestinal passage and softens the stool .
Cellular Effects
This compound has been found to have various effects on different types of cells and cellular processes. For instance, it has been shown to increase water secretion into the large intestine lumen and promote intestinal motility . Additionally, this compound has been reported to reduce the expression of proinflammatory cytokines in the liver and mesenteric lymph nodes (MLNs), and transforming growth factor-β expression in the liver .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the IBAT, inhibiting the reuptake of bile acids in the ileum . This inhibition leads to an increase in the concentration of bile acids in the gut, which subsequently accelerates intestinal passage and softens the stool .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been reported to increase stool frequency from 0.5 ± 0.4 per day to 1.1 ± 0.6 per day within a span of 10 hours . This suggests that this compound has a rapid onset of action.
Dosage Effects in Animal Models
In animal models, this compound has been found to decrease the time to first bowel movement, increase the amount of total fecal bile acids, and rapidly induce mild giant migrating contractions (GMCs) during defecation in a dose-dependent manner . Higher strength of GMCs was observed with sennoside, another laxative .
Metabolic Pathways
This compound is involved in the metabolic pathway of bile acids. It inhibits the IBAT, which is responsible for the reuptake of bile acids in the ileum . This inhibition leads to an increase in the concentration of bile acids in the gut, which subsequently accelerates intestinal passage and softens the stool .
Transport and Distribution
This compound is orally administered and acts locally in the gut, resulting in minimal systemic exposure . It inhibits the IBAT in the ileal lumen, leading to elevated fecal bile acids in the colon .
Subcellular Localization
This compound acts on the IBAT, which is located on the apical membrane of ileal enterocytes . By inhibiting this transporter, this compound increases the concentration of bile acids in the gut, which subsequently accelerates intestinal passage and softens the stool .
Preparation Methods
Elobixibat is synthesized through a series of chemical reactions involving 1,5-benzothiazepine compounds. The process can be carried out under mild and safe conditions, making it suitable for industrial-scale production . The synthetic route involves the preparation of a crystalline monohydrate of this compound, which ensures the stability and purity of the final product .
Chemical Reactions Analysis
Elobixibat undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of the original compound, which may have different pharmacological properties .
Comparison with Similar Compounds
Elobixibat is often compared with other compounds used to treat chronic constipation, such as lubiprostone and linaclotide . While all three compounds are effective in increasing stool frequency and improving constipation symptoms, they have different mechanisms of action and safety profiles:
Lubiprostone: Activates chloride channels in the gut to increase fluid secretion and improve stool consistency.
Linaclotide: Stimulates guanylate cyclase-C receptors to increase fluid secretion and accelerate intestinal transit.
This compound: Inhibits the ileal bile acid transporter to increase bile acid concentration and enhance intestinal motility.
Each compound has unique advantages and potential side effects, making them suitable for different patient populations and clinical scenarios .
properties
IUPAC Name |
2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLQIRAKKLNXRQ-UUWRZZSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N3O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195985 | |
Record name | Elobixibat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
439087-18-0 | |
Record name | Elobixibat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439087-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elobixibat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elobixibat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12486 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elobixibat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELOBIXIBAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of elobixibat?
A1: this compound is a potent and selective inhibitor of the ileal bile acid transporter (IBAT) [, , , ].
Q2: How does IBAT inhibition by this compound lead to the alleviation of constipation?
A2: By inhibiting IBAT, this compound prevents the reabsorption of bile acids in the ileum, increasing their delivery to the colon [, ]. This increase in colonic bile acids stimulates bowel function through two primary mechanisms:
- Osmotic Effect: Bile acids draw water into the colon, softening stool and increasing stool volume [, ].
- Stimulation of Colonic Motility: Bile acids promote colonic motility, accelerating colonic transit time and facilitating bowel movements [, , ].
Q3: Does this compound impact rectal sensation in patients with chronic constipation?
A3: Research indicates that this compound can reduce rectal sensory thresholds (RSTs) in patients with chronic constipation, particularly those aged 60 years and older []. This effect may contribute to its therapeutic benefits by enhancing the perception of rectal distension and promoting the urge to defecate.
Q4: Beyond constipation, are there other potential benefits of this compound related to bile acid metabolism?
A4: Yes, this compound has shown potential to improve lipid metabolism []. By inhibiting IBAT, this compound reduces the reabsorption of bile acids, leading to increased bile acid synthesis from cholesterol in the liver. This process can lower low-density lipoprotein cholesterol (LDL-C) levels and increase high-density lipoprotein cholesterol (HDL-C) levels [, , ].
Q5: Does the timing of this compound administration influence its effectiveness?
A5: Research suggests that this compound can be administered before breakfast, lunch, or dinner without significantly impacting its efficacy in improving bowel movements [].
Q6: What is the molecular formula and weight of this compound?
A6: This information can be found in the scientific literature and patents related to this compound.
Q7: What spectroscopic data is available for this compound?
A7: Details about spectroscopic data, including NMR, IR, and Mass Spectrometry, are likely described in research articles or patents related to this compound.
Q8: Are there any known polymorphs or hydrates of this compound? How do they affect its stability and performance?
A8: The existence of polymorphs and their impact on this compound's stability and pharmaceutical properties would be addressed in the scientific literature, particularly in studies focusing on its pharmaceutical development [].
Q9: What has clinical research revealed about the efficacy and safety of this compound for chronic constipation?
A9: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating chronic constipation in various patient populations, including the elderly [, , , , , , , , , , ].
Q10: Has this compound been compared to other laxatives in clinical trials?
A10: Yes, this compound has been compared with other laxatives like lubiprostone and sodium picosulfate in clinical trials for chronic constipation [, , , , , ]. These trials aim to assess comparative efficacy, safety, and tolerability.
Q11: Have any studies investigated the long-term effects of this compound treatment?
A11: Long-term studies, including a 52-week trial, have demonstrated sustained efficacy and an acceptable safety profile for this compound in chronic constipation treatment [, ].
Q12: Are there specific patient populations where this compound has shown particular efficacy?
A12: this compound has demonstrated efficacy in specific patient populations, including the elderly, patients with Parkinson's disease and chronic constipation, and those with chronic constipation associated with cancer [, , , , ].
Q13: Does this compound interact with any drug transporters or metabolizing enzymes?
A13: this compound has been shown to have a slight inhibitory effect on P-glycoprotein, a drug transporter []. Information regarding other drug-transporter interactions, metabolizing enzyme induction, or inhibition would be detailed in its pharmacological profile.
Q14: How is this compound metabolized, and what are its primary routes of elimination?
A14: Specific details regarding this compound's metabolic pathways and elimination routes are documented in its pharmacokinetic studies [, , ].
Q15: What is the safety profile of this compound, and what are the common adverse effects?
A15: this compound has a favorable safety profile [, , , ]. The most commonly reported adverse events are mild and include diarrhea and abdominal pain [, , ]. Serious adverse events are rare.
Q16: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A16: Information about formulation approaches and their impact on this compound's pharmaceutical properties can be found in the relevant pharmaceutical sciences literature and patent databases [].
Q17: What analytical techniques are used to characterize and quantify this compound in various matrices?
A17: Researchers employ techniques like high-performance liquid chromatography (HPLC) to determine this compound concentrations in biological samples for pharmacokinetic and bioanalytical studies [, ].
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